(E)-Ethyl 3-iodoacrylate
Overview
Description
“(E)-Ethyl 3-iodoacrylate” is a chemical compound with the IUPAC name ethyl (2E)-3-iodo-2-propenoate . It has a molecular weight of 226.01 . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for “(E)-Ethyl 3-iodoacrylate” is1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
“(E)-Ethyl 3-iodoacrylate” has a molecular weight of 226.01 . It is a colorless to yellow liquid . The compound has a density of 1.779 g/cm3 . It’s stored at 4° C .Scientific Research Applications
Stereospecific Synthesis in Polymer and Medicinal Chemistry
(E)-Ethyl 3-iodoacrylate is used in the stereospecific synthesis of aryloxy and amino substituted acrylates. This process is significant in the polymer industry and medicinal chemistry. A nonmetallic method utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) has been discovered for the stereospecific synthesis of these acrylates (Kabir et al., 2012).
Chiral Building Blocks in Natural Product Synthesis
The compound is involved in the synthesis of optically active (3R)- and (3S)-(E)-1-iodohexa-1,5-dien-3-ol, which are crucial chiral building blocks in natural product synthesis. This process includes a Grignard reaction and kinetic resolution under flow conditions (Katayama et al., 2018).
Production of Polyolefin Materials
It's used in the production of ethylene-co-acrylic acid (E–AA) copolymers, which have a wide range of industrial applications. Palladium catalysts are used to mediate copolymerizations of ethylene with various acids, forming branched, carboxylic acid-functionalized polyolefin materials (Dai & Chen, 2018).
Fluorescence and Anti-Cancer Activity
(E)-Ethyl 3-iodoacrylate derivatives demonstrate fluorescence characteristics and selective anti-cancer activity. E, E isomers display higher quantum efficiency and longer fluorescent lifetime, with notable anti-cancer activity against specific cancer types (Irfan et al., 2021).
Synthesis of Bioactive Compounds
It plays a role in synthesizing bioactive compounds, such as 2E,4E,6E,11Z-octadecatetraenoic acid, important for bacterial communication in Rhizobium leguminosarum. The synthesis involves coupling with vinylborane compounds (Ghomsi et al., 2005).
Polymerization Processes
It's used in atom transfer radical polymerization of monomers like ethyl-3-(acryloyloxy)methyloxetane (EAO), leading to polymers with specific functional groups. This process involves various catalysts and complexing agents (Singha et al., 2005).
Building Blocks for β-Peptides
The compound is useful in the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are essential building blocks for β-peptides (Masesane & Steel, 2004).
Safety And Hazards
“(E)-Ethyl 3-iodoacrylate” is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that the compound is harmful if swallowed, and H319 means it causes serious eye irritation. Precautionary measures include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351).
properties
IUPAC Name |
ethyl (E)-3-iodoprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-iodoacrylate |
Citations
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